molecular formula C11H12BrClO B14060549 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one

Cat. No.: B14060549
M. Wt: 275.57 g/mol
InChI Key: NWUGSSFNLSAIEA-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one typically involves the bromination of a methyl-substituted phenyl compound followed by chlorination. One common method involves the bromination of 2-methylphenylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl compound is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products include substituted phenyl compounds.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromomethylphenyl)-3-chloropropan-2-one
  • 1-(2-Methylphenyl)-3-chloropropan-2-one
  • 1-(3-Chloromethylphenyl)-3-chloropropan-2-one

Uniqueness

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Biological Activity

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, a chloropropanone moiety, and a methyl-substituted phenyl ring, contributing to its reactivity and biological interactions. The presence of halogen atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.
  • Electrostatic Interactions : The chloropropanone moiety may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Activity : Research suggests potential effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Antifungal Properties : Similar compounds have shown promise as fungicides, indicating that this compound could be investigated for agricultural applications.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound inhibited the growth of Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Fungicidal Activity : A series of experiments showed that the compound effectively reduced fungal spore germination in Aspergillus species, suggesting its potential use in crop protection.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial and antifungal
4-Amino-3-(bromomethyl)phenyl-3-chloropropan-2-oneAntimicrobial
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-oneLess reactive; potential for drug design

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Bromination : Introduction of the bromomethyl group via electrophilic aromatic substitution.
  • Chlorination : Chlorination at the propanone position to yield the final product.
    These steps can be optimized for yield and purity, utilizing techniques such as continuous flow reactors for industrial applications.

Properties

Molecular Formula

C11H12BrClO

Molecular Weight

275.57 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-methylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClO/c1-8-9(5-11(14)7-13)3-2-4-10(8)6-12/h2-4H,5-7H2,1H3

InChI Key

NWUGSSFNLSAIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1CBr)CC(=O)CCl

Origin of Product

United States

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